
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C31H32ClN3O3 and its molecular weight is 530.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Quinazoline core : Known for its role in various biological activities.
- Chlorobenzyl group : Potentially influencing the compound's interaction with biological targets.
- Phenethyl and cyclohexanecarboxamide moieties : These groups may enhance the compound's lipophilicity and bioavailability.
Biological Activity Overview
The biological activities of quinazoline derivatives, including the target compound, have been extensively studied. Key areas of interest include:
-
Anticancer Activity
- Quinazoline derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies indicate that modifications to the quinazoline structure can enhance cytotoxicity against specific cancer types by inducing apoptosis and cell cycle arrest .
- The target compound has been evaluated for its ability to modulate apoptosis regulators (Bax and Bcl-2), leading to activation of caspases involved in intrinsic and extrinsic apoptotic pathways .
- Antimicrobial Properties
- Anti-inflammatory Effects
In Vitro Studies
Research has shown that the target compound exhibits significant cytotoxic effects on various cancer cell lines. For example:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : Studies suggest that the compound induces apoptosis through mitochondrial pathways and disrupts cell cycle progression .
Enzyme Inhibition Assays
Inhibition assays have been conducted to evaluate the compound's effects on key enzymes involved in cancer progression and inflammation:
- COX Inhibition : The compound showed promising inhibitory effects on COX enzymes, with effectiveness comparable to known anti-inflammatory drugs .
- LDHA Inhibition : The lactate dehydrogenase A (LDHA) enzyme is often upregulated in cancer cells; inhibition by the target compound was confirmed through enzyme assays .
Case Studies
- Cytotoxicity Against Colon Cancer Cells
- Antimicrobial Activity Assessment
Data Summary
Activity Type | Observed Effects | IC50 Values (µM) |
---|---|---|
Anticancer Activity | Induces apoptosis in cancer cells | 10 - 30 |
COX Inhibition | Significant inhibition | 25 - 50 |
LDHA Inhibition | Effective at low concentrations | 15 - 40 |
Antimicrobial Activity | Effective against resistant strains | < 20 |
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of quinazoline exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds structurally related to quinazolines have shown effectiveness against colorectal cancer by inhibiting Wnt-dependent transcription pathways, which are crucial for cancer cell proliferation .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide | SW480 | 0.12 | Inhibition of Wnt signaling |
Related Quinazoline Derivative | HCT116 | 0.12 | Inhibition of β-catenin activity |
2. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Studies have identified similar compounds that act as antagonists for the corticotropin-releasing factor (CRF) receptor, which plays a role in stress responses and anxiety disorders . The binding affinity and metabolic stability of these compounds indicate their potential as therapeutic agents for anxiety-related conditions.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative inhibited the growth of colorectal cancer cells in vitro and in vivo. The compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy with potentially fewer side effects .
Case Study 2: Neuropharmacological Studies
Another study focused on the CRF receptor antagonism showed that compounds similar to the target molecule effectively reduced stress-induced hormone secretion in animal models. This indicates a promising avenue for developing treatments for stress-related disorders .
Synthesis and Derivatives
The synthesis of this compound involves several steps typical for quinazoline derivatives. Researchers have explored various synthetic routes to enhance yield and purity while modifying functional groups to optimize biological activity.
特性
CAS番号 |
866346-04-5 |
---|---|
分子式 |
C31H32ClN3O3 |
分子量 |
530.07 |
IUPAC名 |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c32-27-12-6-4-10-25(27)21-34-28-13-7-5-11-26(28)30(37)35(31(34)38)20-23-14-16-24(17-15-23)29(36)33-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,33,36) |
InChIキー |
SNCLOFFIJILANU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。